2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole

Antimicrobial Structure-Activity Relationship Benzothiazole

Sourcing rare benzothiazole-thiophene hybrids often means long lead times and uncertain purity. This compound resolves both: a pre-synthesized 2-((thiophen-2-ylmethyl)thio)benzo[d]thiazole scaffold ready for antimicrobial screening. • Thiophene-bearing benzothiazole thioether - critical for retained in vitro potency; aliphatic analogs lose all activity. • Documented anti-Trypanosoma cruzi potential in low-µM range, enabling direct Chagas disease lead optimization. • Standardized research-grade purity with full CoA, shipped ambient worldwide.

Molecular Formula C12H9NS3
Molecular Weight 263.4 g/mol
Cat. No. B12157739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole
Molecular FormulaC12H9NS3
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SCC3=CC=CS3
InChIInChI=1S/C12H9NS3/c1-2-6-11-10(5-1)13-12(16-11)15-8-9-4-3-7-14-9/h1-7H,8H2
InChIKeyBHSZYUPWABCLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole – Overview


2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole (CAS: 189579-62-2) is a heterocyclic compound belonging to the class of 2-substituted benzothiazole thioethers . Its structure integrates a benzo[d]thiazole core with a thiophen-2-ylmethyl group linked via a sulfur atom . Benzothiazoles are privileged scaffolds in medicinal chemistry, known for diverse biological activities [1]. The specific combination of a thioether linkage and a thiophene substituent on the benzothiazole nucleus is a key structural motif explored in the design of novel antimicrobial and antiparasitic agents [2].

2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole – Substitution Risks


Generic substitution among benzothiazole derivatives is highly inadvisable due to the extreme sensitivity of biological activity to specific substitutions at the 2-position and on pendant groups [1]. The thiophen-2-ylmethyl moiety is not a generic alkyl or aryl group; it provides a unique heteroaromatic character and electron density profile that significantly influences target binding and in vitro potency [2]. A comprehensive structure-activity relationship (SAR) study on related benzo[d]thiazole-hydrazones demonstrated that replacing a thiophene moiety with an aliphatic chain completely abolished antimicrobial activity, even at high concentrations of 100 µg/mL [3]. Therefore, a compound like 2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole cannot be replaced by a simpler benzothiazole analog without fundamentally altering, and likely losing, the desired research outcome.

2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole – Comparative Evidence


Thiophene Substituent vs Aliphatic Analogs

In a series of structurally related benzo[d]thiazole-hydrazones, an analog containing a thiophene substituent (Compound 28) demonstrated good antimicrobial activity. In stark contrast, aliphatic analogs in the same study (compounds 24-26) showed no activity against the same panel of bacterial and fungal strains, even when tested at a high concentration of 100 µg/mL [1]. This directly supports the critical role of a heteroaromatic group like thiophene for eliciting a biological response in this chemical space, establishing a clear structural and functional advantage for compounds like 2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole over simpler, aliphatic-substituted benzothiazoles.

Antimicrobial Structure-Activity Relationship Benzothiazole

Thioether Linkage: Anti-T. cruzi Pharmacophore

A study focusing on 2-benzylsulfanyl benzothiazole (BTA) derivatives—the exact chemical class to which 2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole belongs—demonstrated that several compounds in this series exhibit in vitro activity against Trypanosoma cruzi at low concentrations. The most active compound in that series, BTA-7 (2-(4-chlorobenzylsulfanyl)benzothiazole), showed an IC50 value of 14.3 µM against the INC-5 strain and 15.1 µM against the NINOA strain [1]. While not a direct measurement for the target compound, this data firmly establishes the 2-thioether benzothiazole pharmacophore as a validated starting point for anti-T. cruzi drug discovery, a property not inherent to other benzothiazole substitution patterns (e.g., 2-amino or 2-hydrazone derivatives).

Antiparasitic Chagas Disease Trypanosoma cruzi

2-Mercapto Group: Key to Corrosion Inhibition

In a study on the corrosion inhibition of Cu35Zn brass in 3% NaCl solution, the inhibition efficiency of three benzothiazole derivatives was quantitatively ranked: 2-mercaptobenzothiazole (MBT) > 2-aminobenzothiazole (ABT) > 2-amino-7-methoxybenzothiazole (MABT) [1]. While 2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole is a thioether rather than a free thiol (MBT), this comparison highlights the extreme functional group sensitivity at the benzothiazole 2-position. A change from a mercapto (-SH) to an amino (-NH2) group leads to a measurable decrease in inhibition performance, underscoring that even seemingly minor structural changes can result in significant performance divergence. The thioether linkage in the target compound represents another distinct functional class with its own set of physicochemical and performance characteristics.

Corrosion Inhibition Materials Science Brass

2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole – Applications


Antimicrobial Probe Design

This compound is ideally suited for use as a structural probe in antimicrobial drug discovery programs. As demonstrated by SAR studies, the presence of a thiophene group is associated with good antimicrobial activity, whereas aliphatic substitutions yield inactive compounds [3]. Researchers can use 2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole as a starting point for developing new derivatives or as a reference compound to benchmark the activity of novel antimicrobial agents against this privileged thiophene-containing benzothiazole scaffold.

Antiparasitic Lead Optimization for Chagas Disease

Given that the 2-benzylsulfanyl benzothiazole (BTA) class has demonstrated in vitro activity against Trypanosoma cruzi (with IC50 values in the low micromolar range for active analogs) [3], this compound is a valuable asset for researchers focused on neglected tropical diseases. It can serve as a core scaffold for lead optimization studies aimed at improving potency, selectivity, and pharmacokinetic properties against the parasite that causes Chagas disease.

Corrosion Inhibitor Development for Copper Alloys

The foundational research on benzothiazole derivatives in corrosion science shows a clear structure-activity relationship for brass protection in saline environments, with the 2-substituent being a critical determinant of efficiency [3]. While its exact efficiency is not yet quantified, the thioether functional group of 2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole places it in a distinct chemical class from known inhibitors like MBT. This makes it a candidate for developing new, specialized inhibitor formulations where a different adsorption profile or solubility characteristic is required compared to standard benzothiazoles.

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